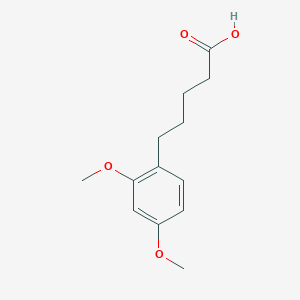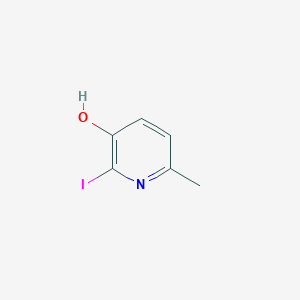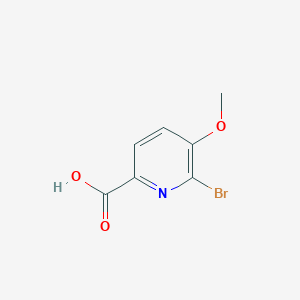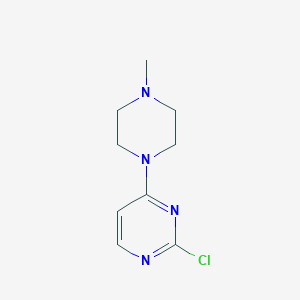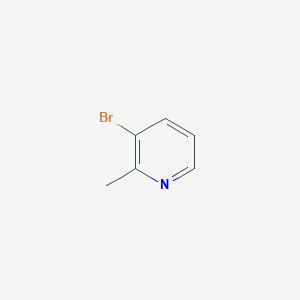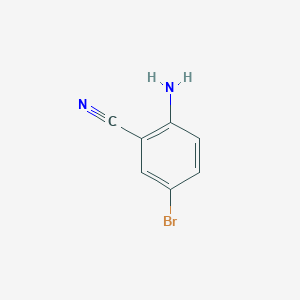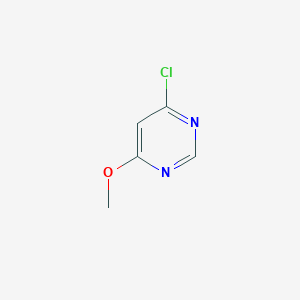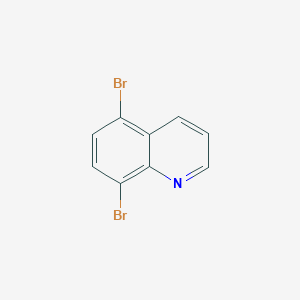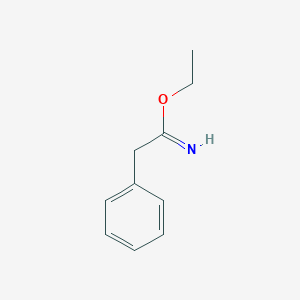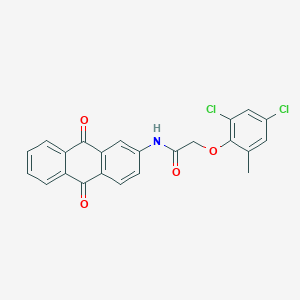
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide, also known as DAA, is a synthetic compound that has been widely used in scientific research. DAA belongs to the family of anthracene-based compounds, which have been known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemische Und Physiologische Effekte
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for further research on 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide. One area of research is to investigate the mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in more detail. Another area of research is to investigate the efficacy of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in animal models of cancer. In addition, further research is needed to investigate the potential side effects of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide and to develop more effective formulations of the compound.
Synthesemethoden
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide involves a multi-step process that starts with the reaction of 2,4-dichloro-6-methylphenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a base to form the final product, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Eigenschaften
CAS-Nummer |
370575-90-9 |
|---|---|
Produktname |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Molekularformel |
C23H15Cl2NO4 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C23H15Cl2NO4/c1-12-8-13(24)9-19(25)23(12)30-11-20(27)26-14-6-7-17-18(10-14)22(29)16-5-3-2-4-15(16)21(17)28/h2-10H,11H2,1H3,(H,26,27) |
InChI-Schlüssel |
KIGMHGZUFYHCRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



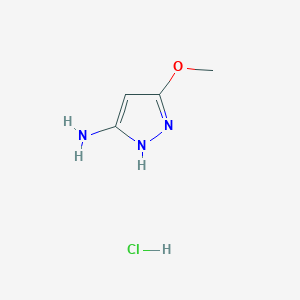
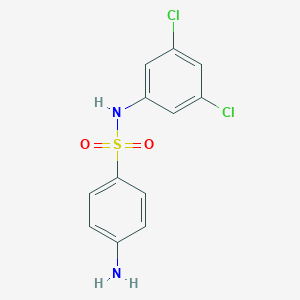
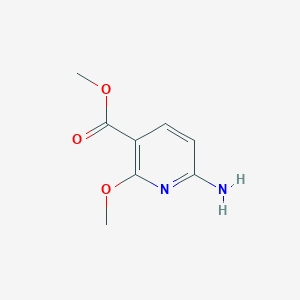
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

